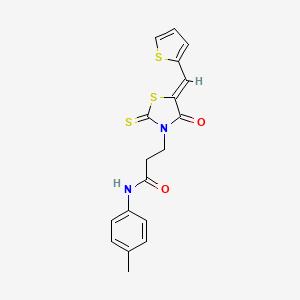

(Z)-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(p-tolyl)propanamide

Description

Properties

IUPAC Name |

N-(4-methylphenyl)-3-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S3/c1-12-4-6-13(7-5-12)19-16(21)8-9-20-17(22)15(25-18(20)23)11-14-3-2-10-24-14/h2-7,10-11H,8-9H2,1H3,(H,19,21)/b15-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHLWBQQNEOUPDK-PTNGSMBKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CS3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)NC(=O)CCN2C(=O)/C(=C/C3=CC=CS3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(p-tolyl)propanamide typically involves the condensation of a thiazolidinone derivative with a thiophene aldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction of the carbonyl group in the thiazolidinone ring can yield corresponding alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiophene ring and the amide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

The compound (Z)-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(p-tolyl)propanamide is a member of the thiazolidinone family, characterized by its unique structural features and potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry, agricultural science, and materials science, supported by relevant case studies and data.

Key Features:

- Thiazolidinone Core : This core provides biological activity, particularly in the context of diabetes and inflammation.

- Thiophene Substituent : The thiophene ring enhances the compound's electronic properties, potentially increasing its reactivity and interaction with biological targets.

Medicinal Chemistry

The compound has been studied for its potential as an antidiabetic agent . Thiazolidinediones (TZDs), a class of drugs that includes thiazolidinones, are known for their insulin-sensitizing effects. Research indicates that compounds with similar structures can modulate the peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism.

Case Study

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiazolidinones exhibited significant PPAR-γ agonistic activity, leading to improved insulin sensitivity in diabetic models. The compound's structural modifications were linked to enhanced binding affinity to PPAR-γ .

Antiviral Activity

Research has indicated that thiazolidinone derivatives possess antiviral properties, particularly against viruses such as HIV and influenza. The mechanism often involves inhibiting viral replication by targeting specific viral proteins.

Case Study

A patent describes novel thiazolidinone derivatives that effectively inhibit HIV glycoprotein-mediated fusion processes. These compounds showed promise in preclinical models, suggesting their potential as therapeutic agents for viral infections .

Agricultural Applications

The compound's antifungal properties have been explored in agricultural science. Thiazolidinones have been shown to exhibit fungicidal activity against various plant pathogens.

Case Study

In a study assessing the efficacy of thiazolidinone derivatives against Fusarium species, several compounds demonstrated significant antifungal activity, leading to reduced disease incidence in treated crops . This application suggests potential for development as a biopesticide.

Materials Science

Recent investigations have explored the use of thiazolidinone derivatives in developing novel materials with specific electronic properties. Their ability to form stable complexes with metal ions has implications for creating advanced materials.

Case Study

Research published in Advanced Materials highlighted the synthesis of polymeric materials incorporating thiazolidinone units, which exhibited enhanced conductivity and stability under various environmental conditions .

Data Summary

Mechanism of Action

The mechanism of action of (Z)-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(p-tolyl)propanamide involves the inhibition of key enzymes and signaling pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins. In cancer cells, it could interfere with cell cycle regulation and induce apoptosis through the activation of caspases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Yield : Compound 9d (76%) demonstrates higher synthetic efficiency compared to I34 (48.2%), likely due to differences in reactant stability .

- Melting Points : Higher melting points (>260°C) in benzimidazole-containing derivatives (e.g., 9d) suggest enhanced crystallinity compared to thiophene analogs .

Key Observations :

- Thiophene vs. Benzylidene : Thiophen-2-ylmethylene (target compound, I34) may enhance π-π stacking with biological targets compared to benzylidene derivatives .

- Amide Chain Length : Propanamide chains (target compound) could improve membrane permeability over shorter acetamide analogs (I34) .

- Aryl Group Impact : p-Tolyl groups (target compound) may confer metabolic stability compared to electron-rich 3-methoxyphenyl (I34) or polar 3-hydroxyphenyl () .

Physicochemical Properties

Table 3: Predicted Physicochemical Parameters

| Compound | Molecular Formula | Molecular Weight | Density (g/cm³) | pKa | |

|---|---|---|---|---|---|

| Target Compound | C20H19N3O2S3* | ~437.5 | ~1.43† | ~9.5† | |

| compound | C20H18N2O3S2 | 398.5 | 1.43 | 9.53 | |

| IIIh () | C14H15N3O3S2 | 361.4 | N/A | N/A |

*Estimated based on structural similarity. †Predicted from analogs.

Key Observations :

Biological Activity

The compound (Z)-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(p-tolyl)propanamide is a thiazolidinone derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, as well as relevant structure-activity relationships.

Antibacterial Activity

Recent studies have shown that thiazolidinone compounds exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, derivatives of thiazolidinone were tested against eight bacterial strains, revealing that the most potent compounds had minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics like ampicillin and streptomycin.

Table 1: Antibacterial Activity of Thiazolidinone Derivatives

| Compound | MIC (mg/mL) | Most Sensitive Bacteria | Most Resistant Bacteria |

|---|---|---|---|

| 8 | 0.004 - 0.03 | Enterobacter cloacae | Escherichia coli |

| 15 | 0.004 - 0.06 | Trichoderma viride | Aspergillus fumigatus |

| 11 | 0.011 | Enterobacter cloacae | Pseudomonas aeruginosa |

The compound This compound demonstrated promising antibacterial activity, with IC50 values indicating effective inhibition of bacterial growth at low concentrations .

Antifungal Activity

Thiazolidinone derivatives also exhibit antifungal properties. A study highlighted that certain compounds showed excellent antifungal activity against various fungal strains, with MIC values ranging from 0.004 to 0.06 mg/mL. The most sensitive fungal strain was identified as T. viride, while A. fumigatus displayed the highest resistance.

Anticancer Activity

The anticancer potential of thiazolidinone derivatives has been explored in various studies. Notably, compounds containing a furan moiety exhibited moderate to strong antiproliferative activity in human leukemia cell lines, with IC50 values indicating significant cytotoxic effects.

Table 2: Anticancer Activity of Thiazolidinone Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Les-3331 | MCF-7 | 5.02 |

| Les-3331 | MDA-MB-231 | 15.24 |

| Etoposide | MCF-7 | >50 |

The structure–activity relationship analysis revealed that specific substituents on the thiazolidinone scaffold significantly influenced the anticancer efficacy, particularly highlighting the role of electron-donating groups .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is closely linked to their chemical structure. The presence of specific functional groups can enhance or diminish their pharmacological effects. For example, the introduction of a methyl group on the nitrogen atom of the thiazolidinone moiety has been associated with increased antibacterial potency .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.